Immunoassay Cross-Reactivity: Porcine BNP-32 Exhibits Zero Recognition of Human and Rat BNP-32
In a validated radioimmunoassay (RIA) kit, the antibody raised against porcine BNP-32 demonstrates 100% cross-reactivity with the target porcine peptide and its N-terminally truncated form BNP-26, but displays 0% cross-reactivity with human BNP-32 and rat BNP-32 . Furthermore, cross-reactivity with the closely related canine BNP-32 is only 81%, despite a high degree of sequence homology . This stark, quantifiable species selectivity confirms that any assay or study requiring detection of endogenous porcine BNP absolutely cannot substitute alternative BNP isoforms without catastrophic loss of signal and validity.
| Evidence Dimension | Immunoassay Cross-Reactivity (% relative to porcine BNP-32 standard) |
|---|---|
| Target Compound Data | 100% (BNP-32 Porcine); 100% (BNP-26 Porcine) |
| Comparator Or Baseline | BNP-32 (Human): 0%; BNP-32 (Rat): 0%; BNP-32 (Canine): 81% |
| Quantified Difference | Absolute difference of 100 percentage points (porcine vs. human/rat); 19 percentage points (porcine vs. canine) |
| Conditions | Phoenix Pharmaceuticals RIA Kit (Cat# RK-011-10) and EIA Kit (Cat# EK-011-22) cross-reactivity panels |
Why This Matters
This data directly informs procurement for any study requiring immunoassay-based quantification of porcine BNP; using a non-porcine standard or an assay optimized for human BNP will yield a false negative result (0% signal), rendering the experiment uninterpretable.
